molecular formula C17H24O B1315854 1-Ethynyl-4-(nonyloxy)benzene CAS No. 79887-20-0

1-Ethynyl-4-(nonyloxy)benzene

Cat. No. B1315854
CAS RN: 79887-20-0
M. Wt: 244.37 g/mol
InChI Key: ZBLVEBNMFNZERM-UHFFFAOYSA-N
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Description

“1-Ethynyl-4-(nonyloxy)benzene” is a chemical compound . It is a derivative of benzene, which is an aromatic hydrocarbon . The molecular formula of a similar compound, 1-Ethynyl-4-octyloxybenzene, is C16H22O, with an average mass of 230.345 Da and a monoisotopic mass of 230.167068 Da .


Synthesis Analysis

The synthesis of benzene derivatives often involves electrophilic aromatic substitution . A two-step mechanism has been proposed for these reactions. In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Scientific Research Applications

Synthesis and Characterization

  • Polymerization Reactions : Compounds similar to 1-Ethynyl-4-(nonyloxy)benzene have been synthesized through phase transfer catalyzed polymerization reactions, displaying mesomorphic behavior and forming mesomorphic EDA complexes with electron acceptors. This indicates their potential in creating materials with specific optical and electronic properties (Pugh & Percec, 1990).

  • Delocalization of Free Electron Density : Studies on related phenylene-ethynylene compounds show that upon excitation, an unpaired electron conjugated with the phenylene-ethynylene core becomes substantially delocalized over the pi-system, altering the -CC- vibrational frequencies. This property is important for understanding the photochemical behavior of these compounds (Polyansky et al., 2005).

  • Preparation Methods : The preparation of 1,4-diethynyl-2,5-bis-nonyloxy-benzene and similar compounds involves steps like Sonogashira coupling reaction, demonstrating their synthetic accessibility and the potential for further functionalization (Luo Chun-hua, 2007).

Applications in Material Science

  • Polymer Light-Emitting Electrochemical Cells : The electro-active properties of related ethynylated benzene compounds have been explored for use in polymer light-emitting electrochemical cells (LECs), indicating their potential for electronic and optoelectronic applications (Yang et al., 2001).

  • Sensors for Picric Acid : Organometallic complexes incorporating ethynyl functionality have shown potential as selective sensors for picric acid, a common constituent of explosives, indicating their importance in security and environmental monitoring applications (Samanta & Mukherjee, 2013).

  • Mesomorphic Behaviour and Liquid Crystals : Research on tetrasubstituted benzenes with ethynyl substituents reveals their nematogenic and smectic C phase behavior, highlighting their significance in the development of liquid crystal displays and other optical devices (Norbert et al., 1997).

Safety And Hazards

The safety data sheet for a similar compound, Ethylbenzene, indicates that it is highly flammable and may be fatal if swallowed and enters airways. It is harmful if inhaled and may cause damage to organs through prolonged or repeated exposure. It is toxic to aquatic life and harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1-ethynyl-4-nonoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-15-18-17-13-11-16(4-2)12-14-17/h2,11-14H,3,5-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLVEBNMFNZERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561545
Record name 1-Ethynyl-4-(nonyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-4-(nonyloxy)benzene

CAS RN

79887-20-0
Record name 1-Ethynyl-4-(nonyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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